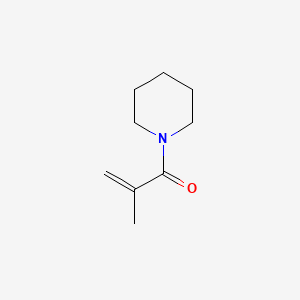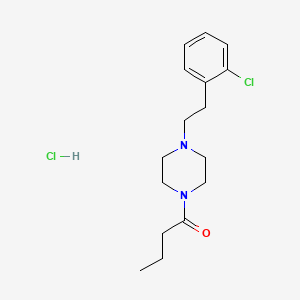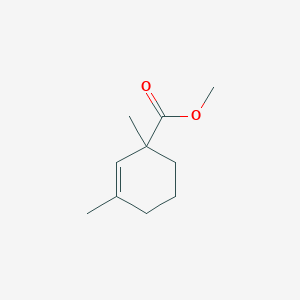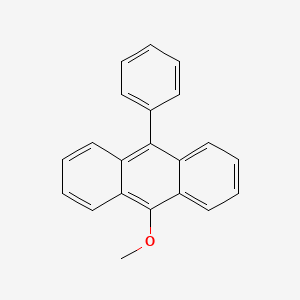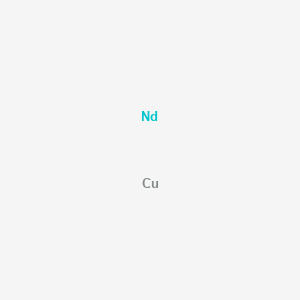
Copper--neodymium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–neodymium (1/1) is a compound formed by the combination of copper and neodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Copper and neodymium are both metals with distinct characteristics; copper is known for its excellent electrical and thermal conductivity, while neodymium is a rare earth element with strong magnetic properties.
Métodos De Preparación
The synthesis of copper–neodymium (1/1) can be achieved through various methods. One common approach is the co-precipitation method, where copper and neodymium salts are dissolved in a suitable solvent and then precipitated together by adding a precipitating agent . Another method involves the use of metal-organic frameworks, where copper and neodymium are incorporated into a framework structure through a series of chemical reactions . Industrial production methods may involve high-temperature reduction processes or electrochemical deposition techniques to achieve the desired compound.
Análisis De Reacciones Químicas
Copper–neodymium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of copper and neodymium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its metallic form. Substitution reactions can occur when copper–neodymium (1/1) reacts with other metal salts, leading to the formation of new compounds. Common reagents used in these reactions include acids, bases, and other metal salts .
Aplicaciones Científicas De Investigación
Copper–neodymium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various chemical reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of medicine, copper–neodymium (1/1) is being explored for its antimicrobial properties and its ability to enhance the effectiveness of certain drugs . Industrial applications include its use in the production of high-strength magnets, electronic components, and advanced materials .
Mecanismo De Acción
The mechanism of action of copper–neodymium (1/1) involves its interaction with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors . This property allows the compound to influence various biochemical processes, including oxidative stress and cellular respiration. Neodymium, on the other hand, interacts with magnetic fields and can affect the behavior of magnetic materials at the molecular level . The combined effects of copper and neodymium in the compound result in unique properties that can be harnessed for various applications.
Comparación Con Compuestos Similares
Copper–neodymium (1/1) can be compared with other similar compounds, such as copper–iron and copper–nickel compounds. While copper–iron compounds are known for their catalytic properties and are widely used in industrial processes, copper–neodymium (1/1) offers the added advantage of strong magnetic properties due to the presence of neodymium . Copper–nickel compounds, on the other hand, are known for their corrosion resistance and are commonly used in marine applications
Propiedades
Número CAS |
12019-05-5 |
|---|---|
Fórmula molecular |
CuNd |
Peso molecular |
207.79 g/mol |
Nombre IUPAC |
copper;neodymium |
InChI |
InChI=1S/Cu.Nd |
Clave InChI |
XOYZEBISYWDKED-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


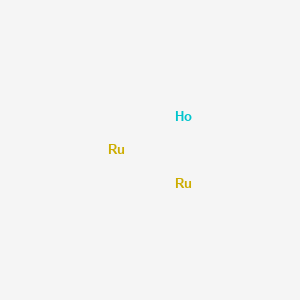
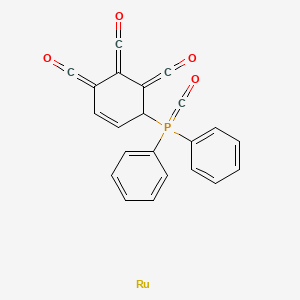
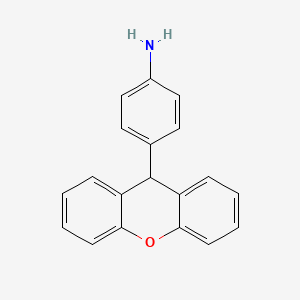
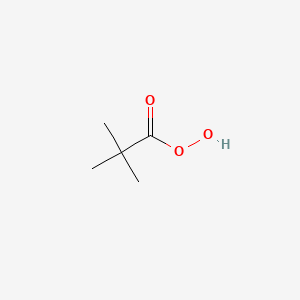
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
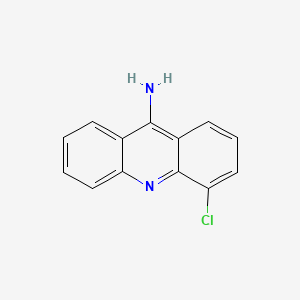
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

